1,2-Diethoxyethane (CAS 629-14-1), commonly known as ethyl glyme or diethyl cellosolve, is a versatile, aprotic dialkyl ether solvent characterized by a boiling point of 121 °C and a flash point of 35 °C. As a symmetrically ethyl-substituted glycol ether, it offers a distinct balance of moderate polarity, chemical stability, and specific steric bulk. In industrial and advanced research settings, it is primarily procured as a high-performance solvent for organometallic synthesis, transition-metal-mediated polymerizations, and next-generation non-fluorinated electrolytes for lithium- and sodium-metal batteries. Its extended alkyl chain length compared to lighter glymes fundamentally alters its coordination chemistry with metal cations, making it a critical material for applications requiring precise control over solvation structures and thermal safety margins.
Substituting 1,2-diethoxyethane with the more common and structurally similar 1,2-dimethoxyethane (DME) often leads to critical failures in both safety and electrochemical performance. From a processability standpoint, DME is highly volatile with a flash point of -2 °C, posing severe flammability risks and limiting high-temperature synthetic workflows. In electrochemical applications, DME's methoxy groups strongly solvate alkali metal cations (Li+, Na+), creating a solvent-dominated solvation sheath that decomposes at high voltages and severely degrades metal anodes. In contrast, the larger ethoxy groups of 1,2-diethoxyethane introduce steric hindrance that weakens solvent-cation binding. This forces the formation of anion-rich inner solvation shells (contact ion pairs and aggregates), which preferentially reduce to form a robust, inorganic-rich solid electrolyte interphase (SEI) essential for high-voltage battery cycling [1].
For industrial scale-up and high-temperature synthesis, solvent volatility and flammability are primary procurement constraints. 1,2-Diethoxyethane provides a substantially wider thermal operating window compared to the baseline solvent 1,2-dimethoxyethane (DME). While DME boils at 85 °C and exhibits a highly hazardous flash point of -2 °C, 1,2-diethoxyethane boils at 121 °C with a flash point of 35 °C. This 37 °C increase in flash point drastically reduces ignition risks during handling, battery operation, and exothermic polymerizations, allowing for safer processing without the need for extreme pressurized containment .
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | Boiling Point: 121 °C | Flash Point: 35 °C |
| Comparator Or Baseline | DME (Boiling Point: 85 °C | Flash Point: -2 °C) |
| Quantified Difference | +36 °C higher boiling point and +37 °C higher flash point |
| Conditions | Standard atmospheric pressure testing |
Procuring the ethoxy-substituted glyme minimizes explosion hazards and enables higher-temperature reaction kinetics that are unsafe or impossible in standard DME.
In the development of high-energy-density lithium metal batteries, the solvent's ability to form a stable Solid Electrolyte Interphase (SEI) is paramount. A direct comparison under stringent high-voltage full-cell conditions demonstrated that a 4 M LiFSI electrolyte formulated with 1,2-diethoxyethane achieved 182 cycles before dropping to 80% capacity retention. In contrast, the exact same salt concentration in DME achieved only 94 cycles. The steric hindrance of the ethoxy groups in 1,2-diethoxyethane suppresses solvent co-intercalation and promotes a stable, anion-derived SEI, effectively doubling the cycle life of the cell[1].
| Evidence Dimension | Cycle life to 80% capacity retention |
| Target Compound Data | 182 cycles (4 M LiFSI in 1,2-diethoxyethane) |
| Comparator Or Baseline | 94 cycles (4 M LiFSI in DME) |
| Quantified Difference | 93.6% increase in cycle life |
| Conditions | 4.8 mAh cm-2 NMC811 cathode, 50 μm thin Li anode, 4.4 V cutoff |
Justifies the selection of 1,2-diethoxyethane as a foundational solvent for next-generation, high-voltage lithium metal battery commercialization without relying on expensive fluorinated solvents.
Sodium metal batteries suffer from severe dendrite formation and low reversibility in standard linear ether electrolytes. By utilizing 1,2-diethoxyethane, researchers can manipulate the terminal group length to alter the solvation structure, shifting from solvent-separated ion pairs to contact ion pairs. In Na||Na3V2(PO4)3 full cells, electrolytes utilizing 1,2-diethoxyethane enabled an ultra-high sodium plating/stripping Coulombic efficiency (CE) of 99.9%, allowing stable cycling at a high mass loading of ~9 mg cm-2 over 500 cycles. This level of reversibility significantly outperforms standard DME-based systems, which typically suffer from rapid solvent depletion and lower CE [1].
| Evidence Dimension | Sodium plating/stripping Coulombic Efficiency (CE) |
| Target Compound Data | 99.9% CE |
| Comparator Or Baseline | Standard DME-based electrolytes (typically <99.0% CE) |
| Quantified Difference | Near-perfect reversibility (>99.9%), eliminating parasitic solvent reduction |
| Conditions | Na||Na3V2(PO4)3 full cells with ~9 mg cm-2 mass loading over 500 cycles |
Provides battery engineers with a scalable, non-fluorinated solvent solution to achieve the extreme Coulombic efficiencies required for viable sodium metal batteries.
1,2-Diethoxyethane is the optimal solvent choice for formulating high-concentration electrolytes (HCE) or localized high-concentration electrolytes (LHCE) in lithium metal batteries. Its steric bulk forces anion-rich solvation structures that build robust SEI layers, allowing stable cycling of high-voltage cathodes (e.g., NMC811 at 4.4 V) without the cost and environmental burden of fluorinated co-solvents[1].
Due to its ability to support 99.9% Coulombic efficiency during sodium plating and stripping, 1,2-diethoxyethane is highly recommended for grid-scale sodium battery R&D. It prevents the rapid solvent depletion and dendrite formation that plague standard methoxy-based glymes [2].
With a boiling point of 121 °C, 1,2-diethoxyethane serves as a superior aprotic polar solvent for Grignard reactions and alkali metalations (e.g., fluorene metalation) that require higher activation energies. It provides the necessary coordination to stabilize metal cations while maintaining a safe thermal margin far beyond that of diethyl ether or THF[3].
1,2-Diethoxyethane acts as an advanced cosolvent in copper(I)-mediated living radical polymerizations. The oxyethylene groups dynamically coordinate with the copper catalyst, significantly increasing the rate of propagation (kp) compared to nonpolar solvents, making it ideal for the rapid, controlled synthesis of complex polymer architectures [4].
Flammable;Irritant;Health Hazard